
ジデスメチルシブトラミン-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Didesmethylsibutramine acts as a triple reuptake inhibitor, blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . It is a known human metabolite of Desmethylsibutramine .
Molecular Structure Analysis
The molecular structure of Didesmethyl Sibutramine-d6 is represented by the formula C15H22ClN .科学的研究の応用
神経学研究
“ジデスメチルシブトラミン-d6”は神経学研究で使用されています . さまざまな神経学的状態の研究に使用される研究ツールの1つです。 これには、アルツハイマー病、記憶、学習と認知、パーキンソン病、統合失調症、依存症、痛みと炎症などの分野が含まれます .
安定同位体標識
“this compound”は安定同位体標識化合物の1つです . 安定同位体標識は、化学反応や相互作用を理解するのに役立つ分子生物学で使用される手法です。 この場合、“this compound”は、複雑なシステムにおける分子の運命を追跡または決定するために使用できます .
神経伝達研究
“this compound”は神経伝達研究で使用されています . 特に、5-HTレセプターの研究において関連しています。
作用機序
Target of Action
Didesmethyl Sibutramine-d6, an active metabolite of the anorectic drug sibutramine , primarily targets the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing various physiological functions such as mood, appetite, and energy balance .
Mode of Action
Didesmethyl Sibutramine-d6 acts as a triple reuptake inhibitor , blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . By inhibiting the reuptake of these neurotransmitters, Didesmethyl Sibutramine-d6 promotes a sense of satiety and decreases appetite, thereby reducing food intake .
Biochemical Pathways
The therapeutic effects of Didesmethyl Sibutramine-d6 are achieved through its known mode of action as a serotonin (5-HT) and noradrenaline reuptake inhibitor (SNRI) . This dual mechanism of action results in two synergistic physiological effects — a reduction in energy intake and an increase in energy expenditure, which combine to promote and maintain weight loss .
Pharmacokinetics
Following sibutramine administration in humans, Didesmethyl Sibutramine-d6 (M2) is formed through the N-demethylation of desmethylsibutramine (M1) by CYP2B6 . Elevated plasma levels of sibutramine are observed with concomitant use of CYP2B6 inhibitors (e.g., clopidogrel) and in individuals with certain CYP2B6 genotypes due to the reduced conversion of sibutramine into desmethylsibutramine .
Result of Action
The molecular and cellular effects of Didesmethyl Sibutramine-d6’s action primarily involve the modulation of neurotransmitter levels in the synaptic cleft. By inhibiting the reuptake of serotonin, dopamine, and norepinephrine, it increases the availability of these neurotransmitters, thereby enhancing their signaling . This leads to a decrease in appetite and food intake, promoting weight loss .
Action Environment
Additionally, genetic factors such as CYP2B6 genotypes can affect the metabolism and efficacy of Didesmethyl Sibutramine-d6 .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Didesmethyl Sibutramine-d6, like its parent compound sibutramine, acts as a triple reuptake inhibitor, blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . This interaction with neurotransmitters is key to its biochemical role.
Cellular Effects
The cellular effects of Didesmethyl Sibutramine-d6 are primarily related to its influence on neurotransmitter reuptake. By inhibiting the reuptake of serotonin, dopamine, and norepinephrine, Didesmethyl Sibutramine-d6 can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of Didesmethyl Sibutramine-d6 involves its action as a triple reuptake inhibitor. It binds to the reuptake transporters of serotonin, dopamine, and norepinephrine, inhibiting their function and leading to increased levels of these neurotransmitters in the synaptic cleft .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Didesmethyl Sibutramine-d6 in animal models. Studies on sibutramine have shown that despite a dose-dependent reduction in food intake and body weight in rats, there was no compelling evidence for reductions in mortality rate .
Metabolic Pathways
Didesmethyl Sibutramine-d6 is formed through the N-demethylation of desmethylsibutramine (M1) by CYP2B6 . This indicates that Didesmethyl Sibutramine-d6 is involved in the cytochrome P450 metabolic pathway.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Didesmethyl Sibutramine-d6 involves the reduction of the carbonyl group in the starting material Sibutramine-d6 to form Didesmethyl Sibutramine-d6.", "Starting Materials": [ "Sibutramine-d6", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Sibutramine-d6 is dissolved in methanol", "Sodium borohydride is slowly added to the solution at a low temperature to reduce the carbonyl group to a hydroxyl group", "The reaction mixture is then acidified with hydrochloric acid to protonate the amine group", "The resulting precipitate is filtered and washed with water", "The product is then dissolved in sodium hydroxide solution to form Didesmethyl Sibutramine-d6-d6" ] } | |
CAS番号 |
1189727-93-2 |
分子式 |
C15H22ClN |
分子量 |
257.835 |
IUPAC名 |
1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/i3D2,8D2,9D2 |
InChIキー |
WQSACWZKKZPCHN-QYDDHRNTSA-N |
SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N |
同義語 |
1-(4-Chlorophenyl)-α-(2-methylpropyl)cyclobutanemethanamine-d6; (+/-)-Didesmethylsibutramine-d6; 1-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutylamine; _x000B_1-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutan-1-amine; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




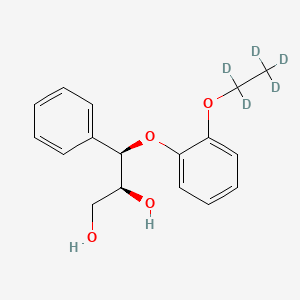
![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)

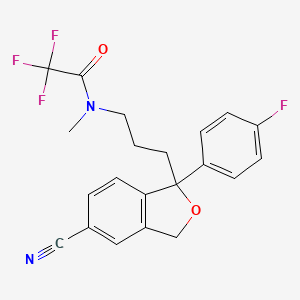
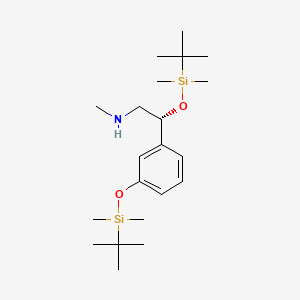
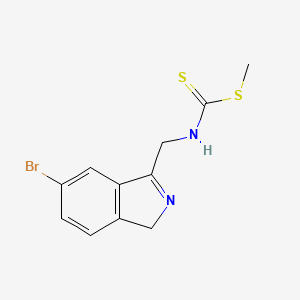
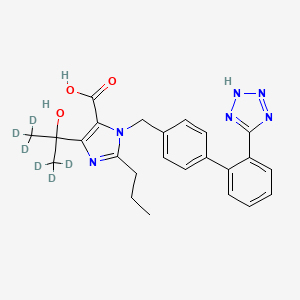
![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)
